molecular formula C12H9ClN2O2S B1347049 Benzenesulfonyl chloride, 4-(phenylazo)- CAS No. 58359-53-8

Benzenesulfonyl chloride, 4-(phenylazo)-

Cat. No. B1347049
CAS RN: 58359-53-8
M. Wt: 280.73 g/mol
InChI Key: UEAZPVORQYDKHZ-UHFFFAOYSA-N
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Description

“Benzenesulfonyl chloride, 4-(phenylazo)-” is an organic compound with the molecular formula C12H9ClN2O2S . It is also known as p-Arsanilic acid or p-ASA.


Molecular Structure Analysis

The molecular structure of “Benzenesulfonyl chloride, 4-(phenylazo)-” is represented by the linear formula C12H9ClN2O2S . Its molecular weight is 280.73 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzenesulfonyl chloride, 4-(phenylazo)-” are not detailed in the searched resources, benzenesulfonyl chloride compounds are known to react with compounds containing reactive N-H and O-H bonds . They are mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .


Physical And Chemical Properties Analysis

“Benzenesulfonyl chloride, 4-(phenylazo)-” is a colorless to slightly yellow solid . It is very irritating to skin, eyes, and mucous membranes and may emit toxic fumes when heated to high temperatures .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research demonstrates the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, starting from benzenesulfonyl chloride. These compounds have shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria, highlighting their potential as leads for developing new antibacterial agents (Khalid et al., 2016).

Chiral Compounds Synthesis

Another study focused on the synthesis of novel chiral compounds using benzenesulfonyl chloride, demonstrating the chemical versatility and potential application of this compound in creating chiral materials for various scientific applications (Al–Douh, 2012).

Bio-Potent Sulfonamides

Sulfonamides with significant bioactivity were synthesized through the condensation of substituted benzenesulfonyl chlorides, showcasing the role of this compound in developing bioactive materials with potential pharmaceutical applications (Dineshkumar & Thirunarayanan, 2019).

Mechanistic Insights into Chemical Reactions

A study provided insights into the hydrolysis reactions of benzenesulfonyl chlorides, offering a deeper understanding of the chemical mechanisms and the influence of molecular structure on these reactions, which is crucial for designing more efficient chemical processes (Yamabe et al., 2014).

Advanced Materials Synthesis

The palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives for the regioselective synthesis of β-arylated thiophenes highlights an application in materials science, particularly in the development of electronic and photonic materials (Yuan & Doucet, 2014).

Safety And Hazards

“Benzenesulfonyl chloride, 4-(phenylazo)-” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-phenyldiazenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-18(16,17)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAZPVORQYDKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069247
Record name Benzenesulfonyl chloride, 4-(phenylazo)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl chloride, 4-(phenylazo)-

CAS RN

58359-53-8
Record name 4-(2-Phenyldiazenyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58359-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonyl chloride, 4-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-4-sulfonyl Chloride
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